molecular formula C7H13NS B13626766 2-Thia-7-azaspiro[4.4]nonane

2-Thia-7-azaspiro[4.4]nonane

Cat. No.: B13626766
M. Wt: 143.25 g/mol
InChI Key: OCRHRSROOZDUMT-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[4.4]nonane (CAS: 293740-63-3) is a spirocyclic compound characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. Its structure consists of two fused rings (a 4-membered and a 4-membered ring) sharing a single sp³-hybridized carbon atom.

The hydrochloride salt form (CAS: 2172098-44-9) is commercially available through suppliers like Henan Yifa Chemical and ECHEMI, indicating its relevance in pharmaceutical or materials research . Its synthesis typically involves multi-step heterocyclization and oxidation processes, though detailed protocols are proprietary .

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-thia-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NS/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2

InChI Key

OCRHRSROOZDUMT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of 2-Thia-7-azaspiro[4.4]nonane may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heteroatom Variations in Spiro[4.4]nonane Systems

The electronic and steric properties of spirocyclic compounds are heavily influenced by heteroatom composition. Below is a comparative analysis:

Compound Name Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide S, N (sulfone) C₇H₁₁NO₂S 189.23 Enhanced polarity; drug intermediates
1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl O, N C₈H₁₄ClNO₂ 207.66 Oxygen improves solubility; bioactive scaffolds
2-Ethyl-2,7-diazaspiro[4.4]nonane 2N C₉H₁₆N₂ 152.24 Increased basicity; ligand in catalysis
2-Azaspiro[4.4]nonane hemioxalate N C₉H₁₅NO·½C₂H₂O₄ 226.25 (free base) Simpler structure; precursor for alkaloids
2,3,7,8-Tetraazaspiro[4.4]nona-2,7-diene 4N C₅H₈N₄ 140.15 High nitrogen content; energetic materials

Key Observations :

  • Sulfur vs. Oxygen: The sulfone group in 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide increases electrophilicity compared to the oxygen-containing analog, making it more reactive in nucleophilic substitutions .
  • Nitrogen Content : Diazaspiro and tetraazaspiro derivatives exhibit higher basicity and hydrogen-bonding capacity, favoring applications in coordination chemistry or as kinase inhibitors .
  • Substituent Effects: Ethyl or benzyl groups (e.g., 2-Benzyl-2-azaspiro[4.4]nonan-9-one) introduce steric bulk, altering conformational flexibility and binding affinity .

Ring Size and Conformational Flexibility

Spiro[4.4]nonane derivatives are compared with spiro[3.5]nonane and spiro[4.5]decane systems:

Compound Name Ring System Conformation Notable Properties References
2-Thia-7-azaspiro[4.4]nonane [4.4] Twin-chair Rigid framework; stable sulfone
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate [3.5] Distorted chair Smaller rings increase strain; reactive cyano group
1-Thia-4-azaspiro[4.5]decane derivatives [4.5] Boat-chair Larger ring accommodates substituents (e.g., fluorophenyl)

Structural Insights :

  • Spiro[4.4]nonane: The twin-chair conformation (evidenced by X-ray data in related compounds) minimizes steric strain, favoring thermodynamic stability .
  • Spiro[3.5]nonane: Smaller rings induce torsional strain, enhancing reactivity for further functionalization .

Biological Activity

2-Thia-7-azaspiro[4.4]nonane is a spirocyclic compound that incorporates both sulfur and nitrogen atoms within its molecular structure. This unique configuration contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C7H14ClNO2SC_7H_{14}ClNO_2S with a molecular weight of approximately 179.71 g/mol .

The compound features a spiro-connected ring system, which enhances its interaction capabilities with various biological targets, including enzymes and receptors. This interaction may modulate their activity, leading to significant biological effects .

Research indicates that 2-Thia-7-azaspiro[4.4]nonane may exert its biological effects through specific binding to molecular targets. The spirocyclic structure allows for unique interactions that can influence biochemical pathways, potentially leading to antimicrobial and anticancer activities .

Antimicrobial Activity

Preliminary studies suggest that 2-Thia-7-azaspiro[4.4]nonane exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme modulationBinding to active sites

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of spirocyclic compounds, including 2-Thia-7-azaspiro[4.4]nonane, showed promising results against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that certain derivatives exhibited significant antimicrobial activity compared to controls.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of 2-Thia-7-azaspiro[4.4]nonane derivatives in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics.

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